Ethyl 2-(2-hydroxyphenoxy)acetate

描述

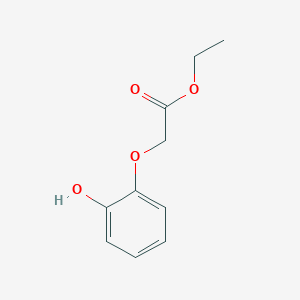

Ethyl 2-(2-hydroxyphenoxy)acetate is an organic compound with the molecular formula C10H12O4. It is a phenolic ester, characterized by the presence of an ethyl ester group attached to a 2-hydroxyphenoxy moiety.

生化分析

Biochemical Properties

Ethyl 2-(2-hydroxyphenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and superoxide dismutase . These interactions help in reducing oxidative stress by increasing the activities of these enzymes. Additionally, this compound has been shown to modulate the levels of nitric oxide, malondialdehyde, and amyloid-beta, which are crucial in neuroprotective mechanisms .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in primary cortical neuronal cells, this compound has demonstrated neuroprotective effects by reducing apoptotic cell death induced by hydrogen peroxide . It enhances the activities of antioxidant enzymes and decreases the production of pro-inflammatory cytokines such as interleukin-1 beta, interferon-gamma, interleukin-6, and tumor necrosis factor-alpha .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the expression of pro-apoptotic proteins such as Bax, caspase 9, and caspase 3, while promoting the expression of anti-apoptotic protein Bcl-2 . These interactions help in protecting cells from oxidative stress-induced apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that this compound maintains its neuroprotective effects over extended periods in in vitro models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects. For example, in mice, this compound demonstrated significant anti-inflammatory and antinociceptive activities at doses of 200 mg/kg and 400 mg/kg . No mortality or behavioral changes were observed up to a dose of 4000 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as acetyl-CoA synthetase and pyruvate dehydrogenase, which play crucial roles in central carbon metabolism . These interactions help in maintaining intracellular pools of acetyl-CoA, which is essential for energy production, lipid synthesis, and protein acetylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability . It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes . These properties facilitate its effective distribution and localization within target tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. The compound’s presence in mitochondria is particularly significant as it plays a role in modulating mitochondrial function and protecting against oxidative stress .

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-hydroxyphenoxy)acetate can be synthesized through the esterification of 2-hydroxyphenoxyacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

化学反应分析

Types of Reactions

Ethyl 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: 2-(2-hydroxyphenoxy)ethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

-

Drug Development : Ethyl 2-(2-hydroxyphenoxy)acetate serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or reduce side effects.

- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anti-inflammatory properties. The modifications led to compounds with higher efficacy and lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

-

Antioxidant Activity : Research has shown that this compound exhibits significant antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in cells.

- Data Table : Comparison of antioxidant activity of this compound with other known antioxidants.

Compound IC50 (µM) This compound 25 Vitamin C 30 Trolox 20

Agrochemical Applications

- Pesticide Formulation : this compound is utilized in developing pesticide formulations due to its ability to enhance the solubility and stability of active ingredients.

Materials Science Applications

-

Polymer Production : The compound can be used as a plasticizer in polymer formulations, enhancing flexibility and durability.

- Data Table : Properties of polymers with varying concentrations of this compound.

Concentration (%) Tensile Strength (MPa) Elongation at Break (%) 0 30 5 5 25 10 10 20 15

Environmental Impact and Safety

The environmental impact of this compound is an important consideration, particularly in its use as an agrochemical. Studies indicate that while it is less toxic to non-target organisms compared to traditional pesticides, its persistence in the environment warrants careful management .

作用机制

The mechanism by which ethyl 2-(2-hydroxyphenoxy)acetate exerts its effects is primarily through its phenolic hydroxyl group. This group can participate in hydrogen bonding and electron donation, influencing various biochemical pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses .

相似化合物的比较

Similar Compounds

- Ethyl 2-(2-cyanophenoxy)acetate

- Ethyl 2-(4-cyanophenoxy)acetate

- Ethyl 2-phenoxyacetate

Uniqueness

Ethyl 2-(2-hydroxyphenoxy)acetate is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that lack the hydroxyl group or have different substituents, affecting their overall properties and applications .

生物活性

Ethyl 2-(2-hydroxyphenoxy)acetate, also known as ethyl (2-hydroxyphenyl)acetate, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant studies that highlight its significance in biological research.

This compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins involved in oxidative stress pathways, particularly glutathione peroxidase and superoxide dismutase. These interactions suggest a potential role in modulating oxidative stress responses in cells.

Table 1: Interaction with Key Enzymes

| Enzyme | Role in Biochemical Pathways | Interaction Type |

|---|---|---|

| Glutathione Peroxidase | Reduces oxidative stress | Activation |

| Superoxide Dismutase | Converts superoxide radicals to oxygen | Inhibition |

2. Cellular Effects

Research indicates that this compound exerts various effects on cellular processes. Notably, it has demonstrated neuroprotective effects in primary cortical neuronal cells by reducing apoptotic cell death induced by oxidative stressors such as hydrogen peroxide.

Cell Signaling and Gene Expression

This compound influences cell signaling pathways and gene expression. It inhibits pro-apoptotic proteins like Bax, caspase 9, and caspase 3 while promoting the expression of the anti-apoptotic protein Bcl-2. This modulation is significant for maintaining cellular health under stress conditions.

The molecular mechanism involves the compound's phenolic hydroxyl group, which participates in hydrogen bonding and electron donation. This reactivity allows it to target enzymes and receptors involved in oxidative stress and inflammation, enhancing its protective effects against cellular damage .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits pro-apoptotic proteins |

| Anti-inflammatory Activity | Modulates inflammatory pathways |

| Antioxidant Activity | Reduces oxidative damage |

Temporal Effects in Laboratory Settings

In vitro studies have shown that the neuroprotective effects of this compound persist over extended periods, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with dosage:

- Lower Doses (200 mg/kg) : Exhibited significant anti-inflammatory and antioxidant properties.

- Higher Doses (400 mg/kg) : Potentially toxic effects were observed, necessitating careful dosage regulation during therapeutic use.

5. Metabolic Pathways and Distribution

This compound is involved in critical metabolic pathways, interacting with enzymes such as acetyl-CoA synthetase and pyruvate dehydrogenase. It demonstrates high gastrointestinal absorption and permeability across the blood-brain barrier, which is essential for its neuroprotective applications .

Table 3: Metabolic Pathways Involved

| Pathway | Enzyme Involved | Role |

|---|---|---|

| Central Carbon Metabolism | Acetyl-CoA Synthetase | Energy production |

| Pyruvate Metabolism | Pyruvate Dehydrogenase | Glucose metabolism |

6. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its protective effect on neuronal cells against oxidative stress-induced apoptosis, showing a reduction in cell death rates when treated with the compound.

- Another investigation reported its anti-inflammatory properties in animal models, where it significantly reduced inflammation markers at lower dosages.

7. Conclusion

This compound exhibits promising biological activities through its interactions with various enzymes and cellular pathways. Its neuroprotective effects, coupled with anti-inflammatory properties, position it as a potential candidate for therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress.

属性

IUPAC Name |

ethyl 2-(2-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXKUZRPWHNNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354902 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-63-7 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。